5-BRomo-4-chloro-2-fluoro-3-methylphenylboronic acid
Description
Properties
IUPAC Name |
(5-bromo-4-chloro-2-fluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrClFO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLQNDQZNONIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)C)Cl)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination and chlorination of 2-fluoro-3-methylphenylboronic acid under controlled conditions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst and solvent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The halogen substituents on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds .
Scientific Research Applications
While specific case studies and comprehensive data tables for the applications of "5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid" are not available within the provided search results, the search results suggest its potential uses in organic synthesis. Boronic acids and their derivatives are versatile building blocks for the synthesis of complex molecules with applications in medicinal chemistry and materials science .
Here's what can be gathered from the search results:
Scientific Research Applications
- Organic Synthesis: this compound can be employed as a reagent in various organic synthesis reactions.
- Building Block: Boronic acids are versatile building blocks utilized in the synthesis of several biologically active compounds .
- Cross-Coupling Reactions: Boronic acids are frequently used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds . The presence of bromine, chlorine, and fluorine substituents on the phenyl ring allows for selective functionalization and diversification of the molecule .
- Medicinal Chemistry: The resulting compounds from reactions involving this compound may have potential applications in medicinal chemistry . Many boronic acid derivatives have been found to possess biological activity, including g-secretase inhibitors, antagonists of the human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor .
General Information on Related Compounds
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the halide substrate . The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the coupled product . The molecular targets and pathways involved in other reactions depend on the specific context and conditions .
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Alkoxy Groups : Halogenated analogs (e.g., Cl, Br, F) exhibit higher reactivity in Suzuki couplings compared to methoxy-substituted derivatives due to stronger electron-withdrawing effects .
- Steric vs.
- Trifluoromethyl vs. Methyl : CF₃ groups () provide stronger electron withdrawal than CH₃, leading to faster reaction kinetics .
Biological Activity
5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can modulate enzyme activity and receptor interactions.
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes. The presence of halogens (bromine and chlorine) enhances binding affinity through hydrophobic interactions and hydrogen bonding, which are critical in the modulation of enzyme activity.
- Receptor Interaction : Similar to other boronic acids, this compound may interact with G protein-coupled receptors (GPCRs) and other cellular signaling pathways. For instance, studies have shown that certain boronic acids can inhibit chemokine receptors like CXCR1 and CXCR2, which are involved in inflammatory responses and cancer progression .
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound and its derivatives:
| Activity | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Inhibition of CXCR1/2 | Chemokine receptors | 38 - 60 | |
| Antiproliferative activity | LAPC-4 cancer cell line | Varies | |
| Binding affinity to bromodomain | BRD9 | Nanomolar |
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various boronic acids, including derivatives similar to this compound, it was found that modifications at the ortho position (such as adding fluorine) significantly increased activity against cancer cell lines like LAPC-4. The study indicated that the structural configuration around the boronic acid moiety plays a crucial role in enhancing its biological efficacy .
Case Study 2: Chemokine Receptor Antagonism
A novel compound derived from phenylboronic acid exhibited potent noncompetitive antagonism against CXCR1 and CXCR2. This study demonstrated that such compounds could effectively inhibit chemokine-induced calcium flux in human polymorphonuclear cells, highlighting their potential as therapeutic agents in inflammatory diseases .
Research Findings
Recent research has focused on optimizing boronic acid derivatives for improved selectivity and potency against specific biological targets. Structural modifications have been shown to enhance binding affinities significantly while minimizing off-target effects. For example, the incorporation of electron-withdrawing groups like fluorine or chlorine at specific positions on the aromatic ring can lead to substantial increases in biological activity .
Q & A
Basic: What are the key considerations for synthesizing 5-bromo-4-chloro-2-fluoro-3-methylphenylboronic acid, and how can purity be validated?
Methodological Answer:
Synthesis typically involves sequential halogenation and boronation of a substituted benzene precursor. For example:
Halogenation: Start with 3-methyl-2-fluorophenol. Introduce bromine and chlorine via electrophilic substitution, ensuring regioselectivity using directing groups (e.g., meta-directing methyl or fluorine substituents) .
Boronation: Employ Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. Optimize reaction conditions (e.g., Pd(dppf)Cl₂ catalyst, 80°C in THF) to minimize deboronation side reactions .
Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water. Validate purity via:
- HPLC (>97% purity threshold, C18 column, acetonitrile/water mobile phase) .
- ¹H/¹³C NMR to confirm substitution patterns and absence of residual solvents .
Advanced: How do steric and electronic effects of substituents influence Suzuki-Miyaura coupling efficiency with this boronic acid?
Methodological Answer:
The bromo, chloro, fluoro, and methyl groups create a sterically congested and electron-deficient aromatic system. To optimize coupling:
- Steric Effects: Use bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd(0) catalyst and prevent oxidative addition bottlenecks .
- Electronic Effects: Electron-withdrawing groups (Br, Cl, F) slow transmetallation. Counteract this by:
- Case Study: Coupling with 4-iodotoluene achieved 85% yield under XPhos/Pd(OAc)₂ catalysis vs. 45% yield with PPh₃, highlighting ligand steric demand .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- ¹⁹F NMR: Identify fluorine’s chemical environment (δ ~ -110 ppm for ortho-fluorine vs. -105 ppm for para-fluorine) .
- ¹H NMR: Methyl protons resonate at δ 2.3–2.5 ppm (split by adjacent fluorine, J ≈ 2–3 Hz) .
- HRMS (ESI+): Confirm molecular ion [M+H]⁺ at m/z 284.932 (calculated for C₇H₅BBrClF).
- FT-IR: B-O stretching at 1340–1310 cm⁻¹ and aromatic C-Br at 650 cm⁻¹ .
Advanced: How to resolve contradictions in reported yields for cross-coupling reactions involving this boronic acid?
Methodological Answer:
Yield discrepancies often arise from:
- Solvent Polarity: Polar aprotic solvents (DMF, NMP) may stabilize Pd intermediates but increase side reactions (e.g., protodeboronation). Compare with toluene/ethanol systems .
- Oxygen Sensitivity: Pd catalysts degrade in O₂. Use degassed solvents and inert atmosphere (N₂/Ar) to improve reproducibility .
- Substrate Compatibility: Test aryl halides with varying electronic profiles (e.g., electron-rich vs. electron-poor partners). Document results in a table:
| Aryl Halide | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Iodotoluene | Pd/XPhos | 85 | |
| 2-Nitrochlorobenzene | Pd/SPhos | 62 |
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure. Use a fume hood for weighing and reactions .
- Storage: Store in amber vials at 2–8°C under inert gas (Ar) to prevent hydrolysis and oxidation .
- Spill Response: Neutralize with damp sand, collect in sealed containers, and dispose via hazardous waste protocols. Avoid aqueous washdowns due to environmental toxicity .
Advanced: How can computational modeling predict reactivity trends for derivatives of this boronic acid?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states in Suzuki coupling. Key parameters:
- Case Study: Substituent Hammett constants (σₚ for Br: +0.26, Cl: +0.23, F: +0.06) predict electronic effects on reaction rates .
Basic: What are common degradation pathways, and how can stability be monitored?
Methodological Answer:
- Hydrolysis: Boronic acid → boroxin trimer in humid conditions. Monitor via:
- Oxidation: Air exposure forms phenolic byproducts. Stabilize with antioxidants (e.g., BHT) and store under argon .
Advanced: How to design a kinetic study for protodeboronation under varying pH conditions?
Methodological Answer:
- Experimental Setup: Prepare boronic acid solutions (0.1 M in DMSO-d₆/D₂O mixtures) at pH 2–10 (adjusted with HCl/NaOH).
- Data Collection: Use ¹H NMR to track aromatic proton integrals over time. Calculate rate constants (k) via first-order decay models.
- Findings: Protodeboronation accelerates below pH 4 (acid-catalyzed) and above pH 8 (base-catalyzed), with minimal degradation at pH 6–7 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
